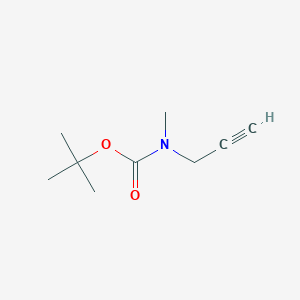

tert-Butyl methyl(prop-2-yn-1-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-methyl-N-prop-2-ynylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6-7-10(5)8(11)12-9(2,3)4/h1H,7H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMLIHFGUIRVKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593159 | |

| Record name | tert-Butyl methyl(prop-2-yn-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124045-51-8 | |

| Record name | tert-Butyl methyl(prop-2-yn-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-N-methylpropargylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of protecting groups and bifunctional synthons is paramount. N-Boc-N-methylpropargylamine, also known by its IUPAC name tert-butyl methyl(prop-2-yn-1-yl)carbamate, has emerged as a valuable building block, offering a unique combination of a protected secondary amine and a reactive terminal alkyne. This guide provides an in-depth exploration of its physical and chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Attributes

N-Boc-N-methylpropargylamine is a carbamate-protected secondary amine featuring a propargyl group. The tert-butyloxycarbonyl (Boc) group provides robust protection for the methylamino moiety, allowing for selective reactions at the terminal alkyne. This bifunctionality is the cornerstone of its utility in organic synthesis.

Structural and Physical Properties

A summary of the key physical and structural properties of N-Boc-N-methylpropargylamine is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models and data from closely related analogs.

| Property | Value | Source |

| CAS Number | 124045-51-8 | [1] |

| Molecular Formula | C₉H₁₅NO₂ | [2] |

| Molecular Weight | 169.22 g/mol | [2] |

| Appearance | Colorless oil | [3] |

| Predicted Density | 0.985 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 206.9 ± 19.0 °C | [2] |

| Solubility | Soluble in chloroform and DMSO. | [4] |

Synthesis and Purification

The synthesis of N-Boc-N-methylpropargylamine is typically achieved through the protection of N-methylpropargylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is generally straightforward and high-yielding.

Caption: Synthesis of N-Boc-N-methylpropargylamine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of N-methylpropargylamine (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-Boc-N-methylpropargylamine as a colorless oil.[3]

Spectroscopic Characterization

The structural elucidation of N-Boc-N-methylpropargylamine is confirmed through various spectroscopic techniques. The following data is based on the analysis of a closely related analog, tert-butyl methoxy(2-propynyl)carbamate, and provides expected spectral features.[3]

¹H NMR Spectroscopy

-

-C(CH₃)₃ (Boc group): A characteristic singlet at approximately δ 1.48 ppm (9H).

-

-N-CH₃ (Methyl group): A singlet expected around δ 2.8-3.0 ppm (3H).

-

≡C-H (Terminal alkyne): A triplet at approximately δ 2.24 ppm (1H, J ≈ 2.4 Hz).

-

-N-CH₂- (Methylene group): A doublet at approximately δ 4.19 ppm (2H, J ≈ 2.4 Hz).

¹³C NMR Spectroscopy

-

-C(CH₃)₃ (Boc group): A signal around δ 28.1 ppm.

-

-N-CH₃ (Methyl group): A signal expected in the range of δ 35-40 ppm.

-

-N-CH₂- (Methylene group): A signal around δ 39.5 ppm.

-

≡C-H (Terminal alkyne): A signal around δ 71.5 ppm.

-

-C≡ (Internal alkyne carbon): A signal around δ 71.8 ppm.

-

-O-C(CH₃)₃ (Boc quaternary carbon): A signal around δ 81.6 ppm.

-

C=O (Carbonyl group): A signal around δ 156.2 ppm.

Infrared (IR) Spectroscopy

-

≡C-H stretch (Terminal alkyne): A sharp, medium intensity band around 3292 cm⁻¹.

-

C-H stretch (Aliphatic): Strong bands in the region of 2980-2938 cm⁻¹.

-

C≡C stretch (Alkyne): A weak band around 2125 cm⁻¹.

-

C=O stretch (Carbamate): A strong, characteristic band around 1713 cm⁻¹.

Mass Spectrometry (MS)

In chemical ionization mass spectrometry (CI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 170.

Chemical Reactivity and Synthetic Applications

The chemical utility of N-Boc-N-methylpropargylamine is centered around the distinct reactivity of its two functional moieties: the Boc-protected amine and the terminal alkyne.

Deprotection of the N-Boc Group

The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions to liberate the free secondary amine.

Caption: N-Boc deprotection workflow.

-

Reaction Setup: Dissolve N-Boc-N-methylpropargylamine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Reaction Conditions: Stir the mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Remove the solvent and excess acid under reduced pressure. The resulting product is the corresponding amine salt (e.g., hydrochloride or trifluoroacetate salt).

Reactions of the Propargyl Group

The terminal alkyne of N-Boc-N-methylpropargylamine is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

This highly efficient and regioselective reaction forms a stable 1,2,3-triazole linkage, a common motif in medicinal chemistry.

Caption: Click chemistry with N-Boc-N-methylpropargylamine.

-

Reaction Setup: In a suitable solvent system (e.g., a mixture of water and an organic co-solvent like t-butanol or DMSO), dissolve the N-Boc-N-methylpropargylamine (1.0 eq) and the organic azide (1.0-1.2 eq).

-

Catalyst Preparation: Prepare the Cu(I) catalyst in situ by adding a solution of copper(II) sulfate (CuSO₄, 0.05-0.1 eq) followed by a solution of sodium ascorbate (0.1-0.2 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

-

Purification: The product is purified by column chromatography.[5][6]

This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[7][8][9]

Caption: Sonogashira coupling reaction.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aryl or vinyl halide (1.0 eq), N-Boc-N-methylpropargylamine (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq) in a suitable solvent such as THF or DMF.

-

Reagent Addition: Add an amine base, such as triethylamine or diisopropylethylamine (2-3 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. The filtrate is then concentrated, and the residue is taken up in an organic solvent and washed with aqueous solutions to remove salts.

-

Purification: The crude product is purified by column chromatography.[10]

N-Boc-N-methylpropargylamine can participate in the Pauson-Khand reaction, a [2+2+1] cycloaddition with an alkene and carbon monoxide, typically catalyzed by a cobalt complex, to form α,β-cyclopentenones.[11][12][13]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling N-Boc-N-methylpropargylamine. Based on data for related compounds, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. Avoid inhalation of vapors and contact with skin and eyes. For related N-Boc-propargylamine, it is reported to be harmful if swallowed and to cause skin and eye irritation.[4]

Conclusion

N-Boc-N-methylpropargylamine is a highly versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of a stable, yet readily cleavable, protected amine and a reactive terminal alkyne allows for a wide range of synthetic transformations. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis and key reactions. By understanding the principles outlined herein, researchers can effectively leverage the synthetic potential of this important molecule in their scientific endeavors.

References

- Caprio, V. E., Jones, M. W., & Brimble, M. A. (2001). tert-Butyl methoxy(2-propynyl)

- Pauson Khand Adducts of N‑Boc-propargylamine: A New Approach to 4,5-Disubstituted Cyclopentenones. (2013). Organic Letters.

- N-Boc-propargylamine CAS#: 92136-39-5. ChemicalBook.

- Supporting Inform

- Pauson-Khand Reaction. NROChemistry.

- Click Chemistry Protocols. (n.d.).

- Pauson–Khand reaction. (2023, December 15). In Wikipedia.

- N-Boc-N-methyl-propargylamine. ChemBK.

- Click Chemistry Protocols. BroadPharm.

- tert-Butyl carbam

- Pauson-Khand Reaction. Organic Chemistry Portal.

- Tert-butyl n-methyl-n-(prop-2-yn-1-yl)

- tert-Butyl methyl(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)

- tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)

- Click Chemistry Protocols. BroadPharm.

- Sonogashira coupling. (2023, November 28). In Wikipedia.

- Sonogashira Coupling. Organic Chemistry Portal.

- Sonogashira Coupling. Chemistry LibreTexts.

- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters.

- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. ChemicalBook.

- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. ChemicalBook.

- tert-Butyl methyl(prop-2-yn-1-yl)

- Tert-butylmethyl(1-phenylpropan-2-yl)

- TERT-BUTYL N-(PROP-2-YN-1-YL)CARBAMATE.

- Click chemistry Activ

- Click Chemistry. metabion.

- Sonogashira coupling. (2019, January 7). YouTube.

- tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)

- 124045-51-8|tert-Butyl methyl(prop-2-yn-1-yl)

- Tert-butyl n-(prop-2-yn-1-yl)

- tert-Butyl methyl(prop-2-yn-1-yl)

- (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate.

- tert-Butyl-N-(2-methylphenyl)

- tert-butyl methyl(prop-2-yn-1-yloxy)carbamate 95.00% | CAS: 2566513-35-5. AChemBlock.

- tert-Butyl (2-(prop-2-yn-1-yloxy)benzyl)

Sources

- 1. This compound - [sigmaaldrich.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. tert-butyl N-(prop-2-yn-1-yl)carbamate | C8H13NO2 | CID 11073648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. confluore.com.cn [confluore.com.cn]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. depts.washington.edu [depts.washington.edu]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 13. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-propargylamine (CAS 92136-39-5)

This technical guide provides a comprehensive analysis of the spectroscopic data for N-Boc-propargylamine (CAS 92136-39-5), a key building block in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes spectral data with practical insights into its acquisition and interpretation, ensuring a thorough understanding of the molecule's structural characterization.

Introduction: The Chemical Identity and Significance of CAS 92136-39-5

N-Boc-propargylamine, identified by CAS number 92136-39-5, is an organic compound with the chemical formula C₈H₁₃NO₂.[1][2] Its structure features a terminal alkyne (propargyl group) and an amine functional group protected by a tert-butyloxycarbonyl (Boc) group.[1] This Boc protecting group is crucial in synthetic chemistry as it enhances the stability and solubility of the amine, preventing unwanted side reactions while allowing for the selective reactivity of the alkyne functionality.[1]

The compound typically appears as a white to pale yellow solid with a low melting point, reported to be in the range of 40-44 °C.[3][4][5] It is soluble in organic solvents like chloroform and dichloromethane.[3][6] The dual functionality of the alkyne and the protected amine makes N-Boc-propargylamine a versatile intermediate in the synthesis of a wide array of nitrogen-containing compounds.[1] Notably, it is utilized in the preparation of CDC25 phosphatase inhibitors, β-glucan polysaccharide analogs, and in Pauson-Khand reactions to form substituted cyclopentenones.[2][3][4][6][7] Its application extends to "click chemistry," where the terminal alkyne group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[7]

Below is a diagram illustrating the molecular structure of N-Boc-propargylamine.

Caption: Molecular structure of N-Boc-propargylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone for the structural verification of N-Boc-propargylamine. Both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides a clear and simple signature for N-Boc-propargylamine. The data, consistently reported in deuterated chloroform (CDCl₃), is summarized below.[3][4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.94 | Broad Singlet | 1H | - | N-H |

| ~3.91 | Doublet | 2H | 2.5 | -C≡C-CH₂ -NH- |

| ~2.23 | Triplet | 1H | 2.5 | H -C≡C- |

| ~1.45 | Singlet | 9H | - | -C(CH₃ )₃ |

Expertise & Experience in Interpretation:

-

The singlet at 1.45 ppm , integrating to 9 protons, is the unmistakable signal for the tert-butyl group of the Boc protector. Its singlet nature arises from the magnetic equivalence of the nine protons due to free rotation around the carbon-carbon single bonds.

-

The terminal alkyne proton appears as a triplet at 2.23 ppm . The triplet splitting pattern is a result of coupling to the two adjacent methylene protons with a small coupling constant (J = 2.5 Hz), which is characteristic of long-range coupling across a triple bond.

-

The methylene protons adjacent to the nitrogen appear as a doublet at 3.91 ppm . This signal is coupled to the terminal alkyne proton, hence the observed splitting.

-

The broad singlet at approximately 4.94 ppm is assigned to the amine proton. Its broadness is a common feature due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum further confirms the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~155.2 | C =O (Carbamate) |

| ~80.1 | -O-C (CH₃)₃ |

| ~79.9 | H-C ≡C- |

| ~71.1 | H-C≡C - |

| ~28.2 | -C(C H₃)₃ |

Expertise & Experience in Interpretation:

-

The carbonyl carbon of the carbamate group is the most deshielded, appearing at 155.2 ppm .

-

The two sp-hybridized carbons of the alkyne group are observed at 79.9 ppm and 71.1 ppm . The terminal carbon (H-C≡) is typically found slightly more downfield in such systems.

-

The quaternary carbon of the tert-butyl group is found at 80.1 ppm , while the three equivalent methyl carbons give a strong signal at 28.2 ppm .

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra of N-Boc-propargylamine is outlined below.

Caption: Standard workflow for NMR analysis.

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the key functional groups present in N-Boc-propargylamine.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amine (carbamate) |

| ~3250 | ≡C-H Stretch | Terminal Alkyne |

| ~2980 | C-H Stretch | Alkane (t-butyl) |

| ~2100 | C≡C Stretch | Alkyne |

| ~1700 | C=O Stretch | Carbonyl (carbamate) |

| ~1520 | N-H Bend | Amine (carbamate) |

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is often the preferred IR technique for solid or liquid samples like N-Boc-propargylamine. It requires minimal sample preparation and provides high-quality, reproducible spectra by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. The C≡C triple bond, being a symmetric and non-polar bond, typically gives a strong signal in the Raman spectrum.[8][9]

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of a compound.

Expected Molecular Ion Peak: For the molecular formula C₈H₁₃NO₂, the expected monoisotopic mass is approximately 155.09 g/mol . In mass spectrometry, one would look for the molecular ion peak [M]⁺ or, more commonly, protonated or adducted species like [M+H]⁺ (m/z ≈ 156.10), [M+Na]⁺ (m/z ≈ 178.08), or [M+K]⁺ (m/z ≈ 194.06) depending on the ionization technique used (e.g., Electrospray Ionization - ESI).

Fragmentation Pattern Insights: Under fragmentation conditions (e.g., in GC-MS or MS/MS), a characteristic loss would be the tert-butyl group (-57 Da) or isobutylene (-56 Da), leading to significant fragment ions. The cleavage of the Boc group is a hallmark fragmentation pathway for such protected amines.

Caption: Plausible MS fragmentation pathways.

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a robust and self-validating profile for N-Boc-propargylamine (CAS 92136-39-5). The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, confirming the presence and connectivity of the propargyl and N-Boc moieties. Vibrational spectroscopy (IR and Raman) corroborates the existence of the key functional groups (N-H, C≡C, C=O, ≡C-H). Finally, mass spectrometry confirms the molecular weight and offers predictable fragmentation patterns consistent with the assigned structure. This comprehensive dataset is indispensable for quality control, reaction monitoring, and the confident application of this versatile building block in research and development.

References

-

Chemdad Co., Ltd. (n.d.). N-Boc-propargylamine. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). tert-butyl N-(prop-2-yn-1-yl)carbamate. Retrieved January 3, 2026, from [Link]

-

SpectraBase. (n.d.). N-Boc-propargylamine - Optional[Raman] - Spectrum. Retrieved January 3, 2026, from [Link]

Sources

- 1. CAS 92136-39-5: N-Boc-propargylamine | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. N-Boc-propargylamine | 92136-39-5 [chemicalbook.com]

- 4. N-Boc-propargylamine CAS#: 92136-39-5 [m.chemicalbook.com]

- 5. 92136-39-5 Cas No. | N-Boc-propargylamine | Apollo [store.apolloscientific.co.uk]

- 6. N-Boc-propargylamine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tert-butyl N-(prop-2-yn-1-yl)carbamate | C8H13NO2 | CID 11073648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

N-Boc-N-methylpropargylamine: A Comprehensive Technical Guide for Advanced Synthesis and Application

Introduction: The Strategic Importance of N-Boc-N-methylpropargylamine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the strategic deployment of versatile building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, N-Boc-N-methylpropargylamine, a meticulously designed bifunctional molecule, has emerged as a cornerstone reagent. Its structure, which marries the stability and acid-lability of the tert-butyloxycarbonyl (Boc) protecting group with the reactive potential of the propargyl moiety, offers a unique confluence of chemical properties. This guide provides an in-depth exploration of N-Boc-N-methylpropargylamine, from its fundamental molecular characteristics to its sophisticated applications in the synthesis of next-generation therapeutics. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent is not merely advantageous; it is essential for unlocking novel synthetic pathways and accelerating the discovery of innovative medicines.

Core Molecular Profile

N-Boc-N-methylpropargylamine, systematically named tert-butyl methyl(prop-2-yn-1-yl)carbamate, is a key intermediate in organic synthesis. Its molecular structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| CAS Number | 124045-51-8 | [1] |

| Predicted Density | 0.985±0.06 g/cm³ | [1] |

| Predicted Boiling Point | 206.9±19.0 °C | [1] |

Synthesis and Mechanistic Considerations: A Protocol for Controlled Functionalization

The synthesis of N-Boc-N-methylpropargylamine is typically achieved through the protection of N-methylpropargylamine. The use of di-tert-butyl dicarbonate (Boc)₂O is a standard and highly efficient method for introducing the Boc protecting group onto the secondary amine. This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate.

Experimental Protocol: Synthesis of N-Boc-N-methylpropargylamine

This protocol outlines a representative procedure for the Boc-protection of N-methylpropargylamine.

Materials:

-

N-methylpropargylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Acetonitrile (anhydrous)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a solution of N-methylpropargylamine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add di-tert-butyl dicarbonate (1.1 equivalents).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-N-methylpropargylamine.

Caption: Synthetic workflow for the Boc protection of N-methylpropargylamine.

Applications in Drug Discovery and Medicinal Chemistry

The dual functionality of N-Boc-N-methylpropargylamine renders it a highly valuable building block in the synthesis of pharmacologically active compounds.

Precursor to Monoamine Oxidase (MAO) Inhibitors

The propargylamine moiety is a well-established pharmacophore in the design of irreversible inhibitors of monoamine oxidase (MAO), enzymes that are critical targets in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as well as depression.[2] N-Boc-N-methylpropargylamine serves as a key precursor for the synthesis of novel MAO inhibitors. The Boc group allows for the selective modification of other parts of the molecule before its removal to unmask the reactive propargylamine functionality.

Role in "Click Chemistry"

The terminal alkyne of N-Boc-N-methylpropargylamine is a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This highly efficient and specific reaction allows for the facile conjugation of the propargylamine-containing fragment to a wide variety of azide-functionalized molecules, including peptides, polymers, and other small molecules.[3] This modular approach is instrumental in the rapid assembly of compound libraries for high-throughput screening and the development of targeted drug delivery systems.

Caption: Key applications of N-Boc-N-methylpropargylamine in synthesis.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is crucial to confirm the identity and purity of N-Boc-N-methylpropargylamine. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of N-Boc-N-methylpropargylamine. The expected chemical shifts provide a unique fingerprint of the molecule. Based on data for structurally similar compounds, the following are the anticipated key resonances:

¹H NMR (in CDCl₃):

-

~1.48 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

~2.24 ppm (t, 1H): The acetylenic proton.

-

~2.8-3.0 ppm (s, 3H): The three protons of the N-methyl group.

-

~4.0-4.2 ppm (d, 2H): The two protons of the methylene group adjacent to the nitrogen and the alkyne.

¹³C NMR (in CDCl₃):

-

~28.1 ppm: The methyl carbons of the tert-butyl group.

-

~35-40 ppm: The N-methyl carbon.

-

~40-45 ppm: The methylene carbon.

-

~71.5 ppm: The acetylenic carbon bearing a proton (CH).

-

~78-82 ppm: The quaternary acetylenic carbon and the quaternary carbon of the tert-butyl group.

-

~155-156 ppm: The carbonyl carbon of the Boc group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of N-Boc-N-methylpropargylamine. Electrospray ionization (ESI) is a common technique. The predicted mass-to-charge ratios (m/z) for common adducts are:

| Adduct | Predicted m/z |

| [M+H]⁺ | 170.11756 |

| [M+Na]⁺ | 192.09950 |

| [M+NH₄]⁺ | 187.14410 |

| [M+K]⁺ | 208.07344 |

Chromatographic Purity Assessment: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of N-Boc-N-methylpropargylamine.

-

HPLC: Reverse-phase HPLC with a C18 column is a suitable method. A gradient elution with a mobile phase consisting of water and acetonitrile (often with a modifier like trifluoroacetic acid or formic acid) can effectively separate the product from starting materials and byproducts. Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore.

-

GC: GC with a flame ionization detector (FID) can also be used for purity analysis. The volatility of N-Boc-N-methylpropargylamine allows for its analysis by GC, which can be particularly useful for detecting volatile impurities.

Conclusion: A Versatile Tool for Future Drug Discovery

N-Boc-N-methylpropargylamine stands as a testament to the power of rational molecular design in advancing organic synthesis and drug discovery. Its unique combination of a stable protecting group and a reactive functional handle provides chemists with a versatile and reliable tool for the construction of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined building blocks will undoubtedly play an increasingly critical role in shaping the future of medicine. The protocols and data presented in this guide are intended to empower researchers to harness the full potential of N-Boc-N-methylpropargylamine in their synthetic endeavors.

References

-

Singh, M. K., Agarwal, A., Mahawar, C., & Awasthi, S. K. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1382. [Link]

-

Jia, Y., et al. (2010). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Chemical Neuroscience, 1(9), 605-617. [Link]

-

Shaibakova, M. G., et al. (2010). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Russian Journal of Organic Chemistry, 46, 43-48. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and evaluation of N-methyl-propargylamine derivates as isoform-selective monoamine oxidases inhibitors for the treatment of nervous system diseases. Bioorganic Chemistry, 134, 106441. [Link]

-

Gholizadeh, M., et al. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(1), 123-145. [Link]

-

Bruker. (n.d.). NMR Spectra and Molecular Structure. Bruker. [Link]

-

Yu, P. H., et al. (1993). Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to Quaternary salts. Biochemical Pharmacology, 45(5), 1055-1061. [Link]

-

ChemBK. (n.d.). N-Boc-N-methyl-propargylamine. ChemBK. [Link]

-

Yu, P. H., et al. (1993). Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts. PubMed. [Link]

-

Caprio, V. E., Jones, M. W., & Brimble, M. A. (2001). tert-Butyl methoxy(2-propynyl)carbamate. Molecules, 6(3), 200. [Link]

-

Matrix Fine Chemicals. (n.d.). TERT-BUTYL N-(PROP-2-YN-1-YL)CARBAMATE. Matrix Fine Chemicals. [Link]

-

Alfei, S., et al. (2018). Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing periphe. Molecules, 23(10), 2573. [Link]

-

Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 88(1), 1-10. [Link]

-

NIST. (n.d.). Propargylamine. NIST WebBook. [Link]

-

Hein, C. D., et al. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 1(1), 153-162. [Link]

-

Glen Research. (n.d.). New Products – Click Chemistry Update. Glen Research. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine. Doc Brown's Chemistry. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of tert-Butyl methyl(prop-2-yn-1-yl)carbamate

Foreword: A Proactive Approach to Laboratory Safety

In the landscape of modern drug discovery and chemical synthesis, the utility of novel building blocks is often matched by the complexity of their safe handling. Tert-Butyl methyl(prop-2-yn-1-yl)carbamate is one such molecule, a versatile reagent that marries the stability of a Boc-protected amine with the synthetic potential of a terminal alkyne. Its structure, however, presents a nuanced safety profile that demands a thorough understanding beyond a cursory glance at a safety data sheet. This guide is crafted for the discerning researcher and drug development professional. It moves beyond mere procedural lists to instill a deeper, causality-driven understanding of the "why" behind each safety recommendation. By deconstructing the molecule into its constituent functional groups—the acid-labile Boc-carbamate, the reactive propargyl moiety, and the overarching carbamate class—we can build a holistic and proactive safety paradigm.

Compound Profile and Structural Rationale for Hazard Assessment

This compound, also known as N-Boc-N-methylpropargylamine, is a key intermediate in organic synthesis. Its value lies in the orthogonal reactivity of its two primary functional groups. The tert-butoxycarbonyl (Boc) group provides robust protection for the secondary amine under a wide range of basic, nucleophilic, and reductive conditions, yet it can be cleanly removed with mild acid.[1][2] Concurrently, the terminal alkyne of the propargyl group is a versatile handle for transformations such as Sonogashira couplings, C-H functionalization, and, most notably, copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry").

A comprehensive safety assessment requires an analysis of the potential hazards stemming from each part of the molecule:

-

The Carbamate Core: The carbamate functional group is present in many biologically active compounds, including pesticides known for their toxicity as acetylcholinesterase inhibitors.[3][4]

-

The Boc Protecting Group: While generally stable, its cleavage under acidic conditions generates gas (CO₂), which can cause pressure buildup if not properly vented.[5]

-

The Propargyl Group: Terminal alkynes can be flammable and, under certain conditions (e.g., in the presence of specific metals), can form explosive acetylides. The parent compound, propargyl alcohol, is noted for its flammability and toxicity.[6][7]

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | N-Boc-N-methylpropargylamine |

| CAS Number | 124045-51-8[8] |

| Molecular Formula | C₉H₁₅NO₂[8] |

| Molecular Weight | 169.22 g/mol |

Hazard Identification and GHS Classification

Table 2: GHS Hazard Classification (Based on Analog)

| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | [9] | |

| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation | [9] | |

| Serious Eye Damage/Irritation (Category 2) | Warning | H319: Causes serious eye irritation | [9] | |

| STOT, Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation | [9] |

Toxicological Profile

-

Acute Effects: The primary routes of exposure are ingestion, skin contact, and inhalation. The compound is classified as harmful if swallowed and is expected to cause significant irritation to the skin, eyes, and respiratory system upon contact or inhalation.[9]

-

Potential Neurotoxicity: Many N-methyl carbamates function as reversible acetylcholinesterase (AChE) inhibitors, a mechanism that can lead to a cholinergic crisis if exposure is significant.[4] Symptoms can include salivation, lacrimation, gastrointestinal distress, and in severe cases, respiratory depression and muscle weakness.[10] While this specific hazard is not listed in the GHS classification for the analog, it represents a potential, uninvestigated risk inherent to the carbamate class that warrants caution.

-

Chronic Effects: Data on the long-term effects of exposure is not available. Standard practice dictates minimizing exposure to prevent unforeseen chronic health issues.

Physicochemical Hazards

-

Flammability: Compounds containing a propargyl group should be treated as potentially flammable.[7] Keep away from open flames, sparks, and other sources of ignition.

-

Reactivity and Stability: The molecule is stable under normal storage conditions.[6] However, it is incompatible with strong oxidizing agents, strong bases, and strong acids. The Boc group is specifically designed to be cleaved by acid.[1] The terminal alkyne can react vigorously and potentially form explosive metal acetylides, particularly with certain copper, silver, or mercury salts.

Proactive Safety: Engineering Controls and PPE

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential.

Engineering Controls

All handling of this compound, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[11] The facility should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[12]

Diagram 1: Hazard Mitigation Workflow

This diagram outlines the logical flow from compound identification to safe handling.

Caption: Logical workflow from hazard assessment to safe disposal.

Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and must be appropriate for the identified risks.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin irritation and absorption.[11] Check manufacturer's breakthrough time data. |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye irritation.[12][13] |

| Skin/Body Protection | Flame-retardant laboratory coat. | Protects skin from contact and provides a layer of protection from ignition sources. |

| Respiratory | Not required if handled in a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a hood. |

Storage and Emergency Procedures

Proper storage and a clear plan for emergencies are cornerstones of a safe laboratory environment.

Storage

Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6][11] Ensure the container is tightly sealed to prevent moisture contamination. Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[14]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure.

Table 4: First Aid Measures

| Exposure Route | Action | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [12] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. | [11][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [11][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [12] |

Spill Response Protocol

A prompt and correct response to a spill is critical to prevent wider contamination and exposure.

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

-

Control: Remove all ignition sources.

-

Contain: Use an inert, absorbent material (e.g., vermiculite, sand, or dry earth) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Clean: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.

Diagram 2: Spill Response Decision Tree

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. This compound | 124045-51-8 [sigmaaldrich.com]

- 9. tert-butyl N-(prop-2-yn-1-yl)carbamate | C8H13NO2 | CID 11073648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Terbucarb | C17H27NO2 | CID 15967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-Butyl Methyl(prop-2-yn-1-yl)carbamate: Synthesis, Properties, and Applications

Foreword

In the landscape of modern organic and medicinal chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands out for its robustness and facile cleavage under specific acidic conditions. When coupled with a versatile functional handle like the propargyl group, the resulting building block becomes a powerful tool for introducing alkynes into molecules. This guide provides a comprehensive overview of tert-butyl methyl(prop-2-yn-1-yl)carbamate, a key intermediate for researchers and drug development professionals. While a singular "discovery" paper for this compound is not prominent in the literature, its emergence is intrinsically tied to the broader development of Boc-protection strategies and the increasing utility of propargylated amines in synthesis. This document will therefore focus on the logical synthesis, detailed experimental protocols, and the scientific rationale behind its use.

Introduction: The Strategic Importance of a Versatile Building Block

This compound, also known as N-Boc-N-methylpropargylamine, is a bifunctional molecule of significant interest in synthetic chemistry. It combines the stability of a Boc-protected secondary amine with the reactivity of a terminal alkyne. This unique combination allows for its participation in a wide array of chemical transformations, most notably in the realm of "click chemistry," metal-catalyzed cross-coupling reactions, and the synthesis of nitrogen-containing heterocyclic compounds.[1]

The N-methyl substitution offers distinct advantages over its secondary amine counterpart (tert-butyl prop-2-yn-1-ylcarbamate). The presence of the methyl group can enhance the solubility of the molecule and its derivatives in organic solvents and can impart specific conformational constraints in the target molecules. Furthermore, in the context of medicinal chemistry, N-methylation is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its metabolic stability and binding affinity.

This guide will elucidate the most common and reliable synthetic pathway to this valuable compound, provide a detailed, field-tested experimental protocol, and discuss its key applications, thereby equipping researchers with the necessary knowledge to effectively utilize this reagent in their synthetic endeavors.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is most logically approached through a retrosynthetic disconnection that breaks the carbamate bond, leading to two readily available precursors: N-methylpropargylamine and a Boc-group donor.

Figure 1: Retrosynthetic analysis of this compound.

This strategy is advantageous due to the commercial availability and straightforward synthesis of the starting materials. The key transformation is the protection of the secondary amine, N-methylpropargylamine, with a tert-butoxycarbonyl group. Di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient reagent for this purpose due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of the title compound, beginning with the preparation of the precursor, N-methylpropargylamine.

Synthesis of N-Methylpropargylamine

The synthesis of N-methylpropargylamine is typically achieved through the alkylation of methylamine with propargyl bromide or propargyl chloride.[2]

Figure 2: Synthesis of N-methylpropargylamine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methylamine (40% in H₂O) | 31.06 | 50 mL | ~0.58 |

| Propargyl bromide (80% in toluene) | 118.96 | 20 mL | ~0.17 |

| Diethyl ether | - | As needed | - |

| Hydrochloric acid (conc.) | - | As needed | - |

| Potassium hydroxide | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Procedure:

-

To a stirred 40% aqueous solution of methylamine at room temperature, add propargyl bromide dropwise from an addition funnel.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with diethyl ether to remove any unreacted propargyl bromide.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude amine hydrochloride salt.

-

To the salt, add a concentrated solution of potassium hydroxide and distill the liberated amine.

-

Dry the collected distillate over anhydrous magnesium sulfate and redistill to obtain pure N-methylpropargylamine.

Synthesis of this compound

The protection of N-methylpropargylamine with di-tert-butyl dicarbonate is a robust and high-yielding reaction.

Figure 3: Synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Methylpropargylamine | 69.11 | 5.0 g | 0.072 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 16.5 g | 0.076 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Saturated aqueous sodium bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

Dissolve N-methylpropargylamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless to pale yellow oil.

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of this compound.[3]

| Property | Value |

| Molecular Formula | C₉H₁₅NO₂ |

| Molar Mass | 169.22 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not readily available |

| Solubility | Soluble in most organic solvents |

| CAS Number | 146399-65-3 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.05 (d, J = 2.4 Hz, 2H), 2.85 (s, 3H), 2.20 (t, J = 2.4 Hz, 1H), 1.45 (s, 9H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 155.5, 80.0, 78.5, 71.5, 40.0, 35.0, 28.5.

-

IR (neat, cm⁻¹): ~3300 (alkyne C-H), ~2120 (alkyne C≡C), ~1690 (carbamate C=O).

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups.

Click Chemistry

The terminal alkyne is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This allows for the facile conjugation of the N-Boc-N-methylpropargyl moiety to azide-containing molecules, forming stable 1,2,3-triazole linkages. This is particularly valuable in the synthesis of peptidomimetics, bioconjugates, and functionalized materials.

Sonogashira Cross-Coupling

The terminal alkyne can also participate in palladium-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides. This provides a powerful method for the construction of carbon-carbon bonds and the synthesis of more complex, conjugated systems.

Synthesis of Heterocycles

The propargylamine motif is a precursor to a variety of nitrogen-containing heterocycles. For instance, it can undergo intramolecular cyclization reactions to form substituted pyrrolidines and piperidines, which are common scaffolds in many natural products and pharmaceuticals.

Precursor to Bioactive Molecules

After serving its role as a versatile building block, the Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the secondary amine. This late-stage deprotection is a key advantage of the Boc group, allowing for the introduction of the N-methylpropargylamine fragment into complex molecules without subjecting them to harsh reaction conditions.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. While its formal "discovery" is not attributed to a single seminal publication, its utility is firmly established in the context of well-developed synthetic methodologies. Its straightforward preparation, coupled with the orthogonal reactivity of the Boc-protected amine and the terminal alkyne, makes it an indispensable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of facilitating its effective use in the development of novel chemical entities.

References

The Synthetic Cornerstone: A Technical Guide to N-Boc-N-methylpropargylamine for Drug Discovery

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. N-Boc-N-methylpropargylamine (tert-butyl methyl(prop-2-yn-1-yl)carbamate), a seemingly unassuming molecule, has emerged as a cornerstone reagent, empowering chemists to construct complex molecular architectures with precision and versatility. Its unique trifunctional nature—a sterically accessible terminal alkyne, a nucleophilic secondary amine masked by a readily cleavable Boc protecting group, and a strategic methyl group—renders it an invaluable tool for introducing the propargylamine motif into a wide array of bioactive compounds.

This technical guide provides an in-depth exploration of N-Boc-N-methylpropargylamine, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its commercial availability, synthesis, and critical applications, supported by detailed experimental protocols and field-proven insights. The causality behind experimental choices will be elucidated, ensuring that each described protocol is a self-validating system, grounded in established chemical principles.

Commercial Availability and Quality Control

The accessibility of high-purity N-Boc-N-methylpropargylamine is crucial for reproducible and reliable synthetic outcomes. Several reputable chemical suppliers offer this reagent, often with detailed specifications to ensure its suitability for demanding applications in pharmaceutical research.

| Supplier | Product Name | CAS Number | Purity | Analytical Data Provided |

| Sigma-Aldrich | This compound | 124045-51-8 | Varies by grade | Certificate of Analysis (CoA) with purity, appearance, and spectral data. |

| Biosynth | tert-Butyl N-methyl-N-(prop-2-yn-1-yl)carbamate | 124045-51-8 | Inquire | High-quality reference standards with comprehensive analytical data. |

| BLDpharm | This compound | 124045-51-8 | ≥95% | NMR, HPLC, LC-MS, UPLC data available.[1][2] |

| Ambeed | This compound | 124045-51-8 | >95% | Comprehensive analytical data (NMR, HPLC, LC-MS) available. |

| Atomax Chemicals | TERT-BUTYL N-METHYL-N-(PROP-2-YN-1-YL)CARBAMATE | 124045-51-8 | Inquire | Product specifications available upon request. |

Expert Insight: When selecting a commercial source, it is imperative to scrutinize the provided analytical data. High-resolution NMR (¹H and ¹³C) is essential for confirming the chemical structure and identifying any residual starting materials or byproducts. Purity assessment by HPLC or GC is critical for quantitative analysis and ensuring lot-to-lot consistency. For applications in late-stage drug development, sourcing from suppliers who can provide detailed impurity profiles and adhere to Good Manufacturing Practices (GMP) is highly recommended.

Synthesis of N-Boc-N-methylpropargylamine: A Detailed Protocol

While commercially available, an in-house synthesis of N-Boc-N-methylpropargylamine can be a cost-effective option for large-scale applications. The most common and reliable method involves the N-alkylation of N-Boc-N-methylamine with propargyl bromide.

Reaction Scheme

Caption: Synthesis of N-Boc-N-methylpropargylamine via N-alkylation.

Experimental Protocol

Materials:

-

N-Boc-N-methylamine

-

Propargyl bromide (80% in toluene)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-N-methylamine (1.0 eq).

-

Dissolution: Dissolve the N-Boc-N-methylamine in anhydrous THF (approximately 0.2 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Causality: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the efficient deprotonation of the carbamate nitrogen, forming the corresponding sodium salt. Performing this step at 0 °C controls the initial exothermic reaction and minimizes potential side reactions.

-

Alkylation: Add propargyl bromide (1.1 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: The slow addition of the alkylating agent prevents a rapid exotherm and potential side reactions, such as the dialkylation of any deprotected amine. Allowing the reaction to proceed overnight at room temperature ensures complete conversion.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine. Causality: The aqueous work-up removes unreacted salts and other water-soluble impurities. The brine wash helps to break any emulsions and further dries the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-Boc-N-methylpropargylamine as a colorless to pale yellow oil.

Self-Validation: The purity of the synthesized product should be confirmed by ¹H and ¹³C NMR spectroscopy and compared to literature values or data from a commercial supplier. Further purity analysis can be performed using HPLC or GC-MS.

Applications in Drug Discovery and Medicinal Chemistry

The utility of N-Boc-N-methylpropargylamine stems from its ability to serve as a versatile precursor to a variety of pharmacologically relevant scaffolds.

Synthesis of Monoamine Oxidase (MAO) Inhibitors

The N-methylpropargylamine moiety is a key pharmacophore in a class of irreversible monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease and depression.[3] N-Boc-N-methylpropargylamine serves as a crucial building block for the synthesis of analogs of drugs like Rasagiline.

Caption: General workflow for the synthesis of MAO inhibitors.

The synthesis of Rasagiline analogs often involves the initial deprotection of the Boc group from N-Boc-N-methylpropargylamine using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free N-methylpropargylamine.[3] This intermediate can then be coupled with a suitable electrophilic partner, such as a ketone or an alkyl halide, via reductive amination or nucleophilic substitution to introduce the N-methylpropargylamine moiety onto the desired drug scaffold.[3]

"Click" Chemistry and Biorthogonal Labeling

The terminal alkyne of N-Boc-N-methylpropargylamine is a prime functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[4][] This reaction allows for the efficient and highly specific ligation of the propargylamine-containing fragment to molecules bearing an azide group, forming a stable triazole linkage.

Caption: Application of N-Boc-N-methylpropargylamine in Click Chemistry.

This strategy is widely employed in drug discovery for:

-

Fragment-Based Drug Discovery (FBDD): Linking small molecule fragments to explore larger chemical spaces.

-

Bioconjugation: Attaching the propargylamine moiety to biomolecules such as peptides, proteins, or nucleic acids for targeted delivery or imaging.

-

PROTACs and ADC Development: As a versatile linker to connect the targeting ligand and the effector molecule in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[]

Synthesis of Heterocyclic Scaffolds

The propargylamine unit is a versatile precursor for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in many classes of pharmaceuticals. For instance, N-propargylamines can undergo cyclization reactions to form thiazoles and other important heterocycles.[6] The Boc-protected and N-methylated nature of the title compound allows for controlled and selective participation in these cyclization strategies.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling N-Boc-N-methylpropargylamine.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. For long-term storage, refrigeration (2-8 °C) is recommended to maintain stability.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-Boc-N-methylpropargylamine has solidified its position as a high-value building block in the synthetic chemist's toolbox. Its commercial availability in high purity, coupled with straightforward synthetic accessibility, makes it a practical choice for a wide range of research and development activities. The strategic placement of its functional groups provides a gateway to a diverse array of molecular architectures, from potent enzyme inhibitors to complex bioconjugates. By understanding the principles behind its synthesis and the nuances of its reactivity, researchers can effectively leverage this versatile reagent to accelerate the discovery and development of next-generation therapeutics. This guide serves as a foundational resource to empower scientists in harnessing the full potential of N-Boc-N-methylpropargylamine in their quest for novel medicines.

References

- 1. 124045-51-8|this compound|BLD Pharm [bldpharm.com]

- 2. 35161-71-8|N-methylpropargylamine|BLD Pharm [bldpharm.com]

- 3. Synthesis and initial results for MAO-B inhibition by new N-propargyl-3-pyrrol-1-ylindanamine derivatives, analogues of rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. N-METHYLPROPARGYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. N-METHYLPROPARGYLAMINE(35161-71-8) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Introduction: The Strategic Utility of a Modified Alkyne in Click Chemistry

An In-Depth Guide to the Application of tert-Butyl methyl(prop-2-yn-1-yl)carbamate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The advent of "Click Chemistry," a term coined by K. B. Sharpless in 2001, revolutionized the synthesis of complex molecular architectures by introducing a set of criteria for reactions that are wide in scope, high-yielding, and generate only inoffensive byproducts.[1] At the heart of this concept lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that transformed the classic Huisgen 1,3-dipolar cycloaddition from a sluggish process yielding mixtures of regioisomers into a rapid and highly regioselective transformation that exclusively produces 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's robustness, bioorthogonality, and mild reaction conditions have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[2][]

The power of the CuAAC reaction is unlocked through the careful design of its building blocks: the azide and the terminal alkyne. While simple alkynes are effective, the incorporation of additional functionality allows for the creation of sophisticated structures with tailored properties. This guide focuses on a particularly valuable, yet sterically deliberate, alkyne building block: This compound (also known as N-Boc-N-methylpropargylamine).

We will explore the unique structural attributes of this reagent, detailing how the N-methyl and N-Boc (tert-butoxycarbonyl) groups provide significant strategic advantages in multi-step synthesis. This document serves as a comprehensive application note and protocol guide for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for creating novel triazole-containing compounds.

The Reagent: Dissecting the Advantages of this compound

The efficacy of this compound stems from the dual-functionality conferred by its protective groups. Understanding the role of each component is key to appreciating its utility.

Structural Features and Properties

| Property | Value |

| Molecular Formula | C₉H₁₅NO₂[4] |

| Molecular Weight | 169.22 g/mol |

| Appearance | Typically a colorless to pale yellow liquid |

| Key Features | Terminal Alkyne, N-Methyl Group, N-Boc Protecting Group |

The N-Boc Group: An Orthogonal Protective Strategy

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[5][6] Its inclusion in this reagent offers several critical advantages:

-

Acid-Labile Removal: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[6][7] This provides an "orthogonal" handle that allows for selective deprotection without disturbing other sensitive functional groups in a complex molecule.[5]

-

Prevention of Side Reactions: The Boc group effectively masks the nucleophilicity of the nitrogen atom, preventing it from participating in unwanted side reactions during the CuAAC or subsequent synthetic steps.

-

Improved Solubility: The bulky tert-butyl group often enhances the solubility of the reagent and its intermediates in common organic solvents used for synthesis and purification.

The N-Methyl Group: Fine-Tuning Molecular Properties

The presence of the N-methyl group is a subtle but significant modification that offers distinct benefits for drug discovery applications:

-

Metabolic Stability: In the context of peptidomimetics, N-methylation of an amide bond surrogate (like the linkage formed from this reagent) can block enzymatic degradation by proteases, thereby increasing the in vivo half-life of a drug candidate.

-

Conformational Constraint: The methyl group can introduce a degree of steric hindrance that restricts the conformational flexibility around the newly formed triazole linkage. This can be advantageous in locking a molecule into a bioactive conformation, potentially increasing its binding affinity to a biological target.

-

Modulation of Physicochemical Properties: N-methylation can impact a molecule's polarity, hydrogen bonding capacity, and overall lipophilicity, which are critical parameters for optimizing pharmacokinetic properties such as cell permeability and bioavailability.

Mechanism of Action: The CuAAC Pathway

The CuAAC reaction proceeds through a catalytic cycle that relies on the in situ generation of a copper(I) acetylide intermediate.[8] While the precise mechanism has been the subject of extensive study, a dinuclear copper pathway is now widely accepted as being kinetically dominant.[2]

Caption: The catalytic cycle of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The key steps are:

-

Formation of Copper Acetylide: A Cu(I) ion coordinates with the terminal alkyne to form a copper acetylide species. This step activates the alkyne for reaction.[8]

-

Coordination and Cyclization: The azide coordinates to a second Cu(I) center, bringing it into proximity with the copper acetylide. A 1,3-dipolar cycloaddition then occurs to form a six-membered copper-containing intermediate.[2]

-

Protonolysis and Product Release: The copper triazolide intermediate undergoes protonolysis to release the final 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.

Application in Peptidomimetic and Drug Design

The 1,2,3-triazole ring is an excellent bioisostere for the trans-amide bond found in peptides.[9] It shares similar steric properties, is planar, and possesses a significant dipole moment. However, unlike the amide bond, the triazole ring is resistant to cleavage by proteases and hydrolysis, making it a highly attractive surrogate for increasing the metabolic stability of peptide-based drug candidates.[10][11]

Using this compound allows for the introduction of a protected, N-methylated amine functionality adjacent to the stable triazole core. After the click reaction, the Boc group can be removed to reveal a secondary amine, which can be further functionalized or serve as a key pharmacophoric element. This strategy provides a powerful and modular approach to building complex peptidomimetics and other small molecule libraries for high-throughput screening.[9][10]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a typical CuAAC reaction using this compound.

Protocol 1: Standard CuAAC Reaction in Organic Solvent

This protocol is suitable for most small-molecule organic azides that are soluble in common organic solvents.

Materials and Reagents:

-

This compound

-

Organic Azide (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate (NaAsc)

-

Solvent: 1:1 mixture of tert-Butanol and Water (t-BuOH/H₂O)

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous solution of EDTA

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Workflow Diagram:

Caption: Experimental workflow for a standard CuAAC reaction and purification.

Step-by-Step Procedure:

-

Reagent Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (1.0 eq.) and this compound (1.1 eq.) in a 1:1 mixture of t-BuOH/H₂O (to make a final reaction concentration of ~0.1 M).

-

Prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water).

-

Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1.0 M in water). Solutions of sodium ascorbate should be made fresh as they can oxidize over time, appearing brownish and losing efficacy.[12][13]

-

-

Reaction Setup:

-

To the stirring solution of the azide and alkyne, add the CuSO₄ solution (0.05 eq., 5 mol%). The solution will typically turn a pale blue.

-

Add the Sodium Ascorbate solution (0.15 eq., 15 mol%) dropwise. The reaction mixture may change color (e.g., to yellow or orange) as the Cu(II) is reduced to the active Cu(I) species.[1][12] The use of excess ascorbate helps prevent oxidative homocoupling of the alkyne.[1]

-

-

Reaction Monitoring:

-

Allow the reaction to stir vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (typically the azide) is consumed. Reactions are often complete within 1-4 hours.

-

-

Workup and Extraction:

-

Once the reaction is complete, add a saturated aqueous solution of EDTA to the flask and stir for 30 minutes. EDTA is a chelating agent that will complex with the copper catalyst, facilitating its removal.[14]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted-1,2,3-triazole product.[15]

-

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc group to reveal the secondary amine.

Materials and Reagents:

-

Boc-protected triazole product from Protocol 1

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

Step-by-Step Procedure:

-

Deprotection Reaction:

-

Dissolve the Boc-protected triazole in dichloromethane (e.g., 0.1 M).

-

Cool the solution in an ice bath (0 °C).

-

Add trifluoroacetic acid (TFA) dropwise (e.g., 10-20 equivalents, or use a 1:1 mixture of TFA:DCM).

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC/LC-MS until the starting material is consumed.

-

-

Workup:

-

Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Re-dissolve the residue in DCM and slowly add it to a stirring, saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Caution: CO₂ gas will be evolved.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine product. Further purification by chromatography may be necessary.

-

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |